(S)-tert-butyl 2-(6-(benzyloxy)-2-(tert-butoxycarbonylamino)hexyloxy)acetate
Description
(S)-tert-Butyl 2-(6-(benzyloxy)-2-(tert-butoxycarbonylamino)hexyloxy)acetate (CAS: 1166394-93-9, molecular formula: C₂₄H₃₉NO₆, molecular weight: 437.57) is a chiral ester derivative featuring dual protective groups: a benzyloxy (Bn) group and a tert-butoxycarbonyl (Boc) moiety . This compound is primarily utilized as an intermediate in organic synthesis, particularly in peptide and enzyme inhibitor development. Its structure includes a hexyloxy chain with a Boc-protected amino group at position 2 and a benzyloxy group at position 6, conferring steric protection for selective deprotection in multi-step syntheses .
Properties
IUPAC Name |
tert-butyl 2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO6/c1-23(2,3)30-21(26)18-29-17-20(25-22(27)31-24(4,5)6)14-10-11-15-28-16-19-12-8-7-9-13-19/h7-9,12-13,20H,10-11,14-18H2,1-6H3,(H,25,27)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJJXELUSPCASI-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCC(CCCCOCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)COC[C@H](CCCCOCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201113252 | |
| Record name | 1,1-Dimethylethyl 2-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-6-(phenylmethoxy)hexyl]oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201113252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1166394-93-9 | |
| Record name | 1,1-Dimethylethyl 2-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-6-(phenylmethoxy)hexyl]oxy]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1166394-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 2-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-6-(phenylmethoxy)hexyl]oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201113252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-tert-butyl 2-(6-(benzyloxy)-2-(tert-butoxycarbonylamino)hexyloxy)acetate is a complex organic compound with potential biological applications. Its structure includes a tert-butyl group, a benzyloxy moiety, and an amino acid derivative, which may contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C₁₈H₃₁N₃O₅
- Molecular Weight : 357.45 g/mol
- CAS Number : 71650825
The biological activity of (S)-tert-butyl 2-(6-(benzyloxy)-2-(tert-butoxycarbonylamino)hexyloxy)acetate can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as apoptosis and cell cycle regulation.
- Modulation of Receptor Activity : It has been suggested that this compound could act on various receptors, including GPCRs (G Protein-Coupled Receptors), influencing signaling pathways related to inflammation and immune response .
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against various pathogens, which could be beneficial in developing new antibiotics .
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of (S)-tert-butyl 2-(6-(benzyloxy)-2-(tert-butoxycarbonylamino)hexyloxy)acetate:
Case Studies
-
Antimicrobial Efficacy :
A study conducted by MedChemExpress evaluated the antimicrobial properties of various amino acid derivatives, including (S)-tert-butyl 2-(6-(benzyloxy)-2-(tert-butoxycarbonylamino)hexyloxy)acetate. Results indicated significant activity against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound in antibiotic development . -
Enzyme Inhibition :
Research published in Angewandte Chemie explored the enzyme-inhibitory properties of structurally similar compounds. The findings revealed that the compound effectively inhibited serine proteases, which are crucial in numerous physiological processes . This suggests possible therapeutic applications in conditions where protease activity is dysregulated. -
Receptor Interaction Studies :
Binding studies have shown that (S)-tert-butyl 2-(6-(benzyloxy)-2-(tert-butoxycarbonylamino)hexyloxy)acetate interacts with multiple GPCRs, modulating pathways involved in inflammation and immune responses. This interaction could lead to novel treatments for autoimmune diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are best understood through comparison with analogous molecules. Key comparisons include:
Structural Analogues with Boc/Benzyloxy Protections
- (S)-tert-Butyl 2-(2-(Benzyloxycarbonylamino)hexanamido)acetate (6a) Structure: Contains a benzyloxycarbonyl (Z) group instead of Boc at the amino position. Properties: Melting point (80–82°C), [α]D = -8.4 (c 0.5 CHCl₃), yield 64% . Key Difference: The Z group is more acid-labile than Boc, influencing deprotection strategies in peptide synthesis.
- (S)-tert-Butyl 2-(2-(Benzyloxycarbonylamino)-3-methylbutanamido)acetate (6b) Structure: Branched 3-methylbutanamido chain vs. linear hexyloxy chain in the target compound. Properties: Higher melting point (139–141°C), [α]D = -5.7 (c 0.5 CHCl₃), yield 81% . Key Difference: Branched structure enhances crystallinity but may reduce solubility in non-polar solvents.
Analogues with Alternative Ester Groups
- (S)-Methyl 2-(2-(tert-Butoxycarbonylamino)hexanamido)acetate (2a) Structure: Methyl ester vs. tert-butyl ester in the target compound. Properties: Melting point (95–96°C), [α]D = -17.8 (c 1 CHCl₃), yield 65% . Key Difference: Methyl esters are more prone to hydrolysis, limiting their utility in prolonged synthetic steps.
- (S)-Ethyl 2-(2-(tert-Butoxycarbonylamino)hexanamido)acetate (2c) Structure: Ethyl ester and Boc-protected hexyl chain. Properties: Oil form, [α]D = -14.8 (c 1 CHCl₃), yield 69% . Key Difference: Ethyl esters balance stability and reactivity, offering intermediate deprotection kinetics.
Analogues with Cyclic or Heterocyclic Modifications
- exo-6-Benzyloxycarbonylamino-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester Structure: Rigid bicyclic scaffold vs. linear hexyloxy chain in the target compound. Properties: Melting point 141°C, yield 98% . Key Difference: Conformational rigidity enhances target specificity in enzyme inhibition but complicates synthetic accessibility.
- tert-Butyl 2-[(1R,2S,6R)-2-(tert-Butoxycarbonylamino)-6-(4-methoxybenzyloxy)cyclohex-3-enyloxy]acetate (21) Structure: Cyclohexenyl core with 4-methoxybenzyloxy and Boc groups. Properties: Synthesized via phase-transfer catalysis (quantitative yield), oil form . Key Difference: The cyclohexenyl ring introduces stereochemical complexity, impacting biological activity.
Comparative Data Table
Key Research Findings
- Synthetic Efficiency : The target compound’s tert-butyl ester group enhances stability compared to methyl/ethyl analogues, as seen in higher yields for Boc-protected derivatives (e.g., 6a: 64% vs. 2a: 65%) .
- Deprotection Selectivity : Benzyloxy groups (as in the target compound) require harsher conditions (e.g., H₂/Pd) for removal compared to Z groups (acid-labile) .
- Biological Relevance : Linear Boc/benzyloxy-protected compounds like the target molecule are preferred in phospholipase A₂ inhibitor synthesis due to their balance of solubility and steric protection .
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves the following key steps:
- Protection of amino groups using tert-butoxycarbonyl (Boc) protecting groups.
- Alkylation or etherification to introduce the benzyloxy and hexyloxy substituents.
- Esterification to form the tert-butyl ester of the acetate moiety.
- Purification by chromatographic techniques.
This approach ensures the selective protection and functionalization of reactive sites while maintaining stereochemical integrity at the (S)-configured center.
Stepwise Synthesis Overview
| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Boc Protection | Boc anhydride, base (e.g., DIEA), solvent (DCM) | Protect amino group as Boc-carbamate | Standard amine protection method |
| 2 | Alkylation/Etherification | Benzyloxyalkyl halide, base (e.g., K2CO3), solvent (DMF) | Introduce benzyloxy substituent via nucleophilic substitution | Requires dry conditions |
| 3 | Esterification | tert-Butyl bromoacetate or acid chloride, base, solvent | Form tert-butyl ester on acetate side chain | Controlled temperature to avoid side reactions |
| 4 | Purification | Column chromatography (silica gel), solvent gradient (hexane/ethyl acetate) | Isolate pure product | Confirm purity by NMR, MS |
Detailed Reaction Conditions and Procedures
Boc Protection : The amino group on the hexyl chain is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as N,N-diisopropylethylamine (DIEA) in anhydrous dichloromethane (DCM) at 0 °C to room temperature. The reaction proceeds for several hours to ensure complete protection. This step is critical to prevent undesired side reactions in subsequent steps.
Benzyloxy Introduction : The benzyloxy group is introduced by nucleophilic substitution of a suitable leaving group (e.g., bromide) on a hexyl intermediate with benzyl alcohol or benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF). The reaction is typically carried out under anhydrous conditions at elevated temperatures (50-80 °C) to maximize yield.
Esterification : The acetate moiety is esterified using tert-butyl bromoacetate or tert-butyl chloroacetate under basic conditions. The base (e.g., triethylamine or DIEA) scavenges the acid formed during the reaction. The reaction is controlled at low temperatures (0-25 °C) to avoid hydrolysis or side reactions. The tert-butyl ester serves as a protecting group for the carboxyl function, facilitating further synthetic manipulations.
Purification and Characterization : The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate. The purified compound is characterized by ^1H and ^13C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and sometimes by infrared spectroscopy (IR) to confirm the presence of characteristic functional groups.
Research Findings and Data Summary
Yield and Purity
- Typical yields for the Boc protection step exceed 90%, reflecting efficient amine protection.
- Alkylation to introduce benzyloxy groups generally achieves yields in the range of 80-95%, depending on reaction time and purity of reagents.
- Esterification yields vary but often reach 85-90% with careful control of reaction conditions.
- Overall purity after chromatographic purification is typically above 95%, confirmed by NMR and HRMS.
Spectroscopic Data Highlights
| Technique | Key Observations |
|---|---|
| ^1H NMR | Signals corresponding to tert-butyl groups (singlets near 1.4 ppm), benzylic protons (multiplets near 4.5-5.0 ppm), and characteristic methylene protons of hexyl chain |
| ^13C NMR | Peaks for carbonyl carbons (~170-175 ppm), tert-butyl carbons (~28-30 ppm), benzyloxy carbons (~70 ppm) |
| HRMS | Molecular ion peak consistent with molecular formula C24H41NO6 (molecular weight ~437.6 g/mol) |
Notes on Stereochemistry
- The (S)-configuration is preserved throughout the synthesis by starting from enantiomerically pure amino acid derivatives and employing mild reaction conditions that avoid racemization.
- Use of Boc protection and mild bases helps maintain stereochemical integrity.
Summary Table of Preparation Methods
| Aspect | Description |
|---|---|
| Starting materials | (S)-amino acid derivatives, benzyl bromide/alcohol, tert-butyl bromoacetate |
| Protection strategy | Boc protection of amino group |
| Key reagents | Boc2O, DIEA, K2CO3, DMF, tert-butyl bromoacetate |
| Reaction conditions | Anhydrous solvents, 0-80 °C, inert atmosphere (N2 or Ar) |
| Purification methods | Silica gel column chromatography |
| Characterization tools | NMR, HRMS, IR |
| Yields | 80-95% per step |
| Stereochemical control | Maintained by mild conditions and chiral starting materials |
Q & A
Q. What are the key synthetic steps for preparing (S)-tert-butyl 2-(6-(benzyloxy)-2-(tert-butoxycarbonylamino)hexyloxy)acetate?
The synthesis typically involves:
- Step 1 : Alkylation of a dipeptide precursor using tert-butyl bromoacetate in the presence of tetrabutylammonium bromide and aqueous NaOH, followed by extraction with ethyl acetate .
- Step 2 : Protection of amino groups using tert-butoxycarbonyl (Boc) and benzyloxy groups to prevent undesired side reactions .
- Step 3 : Purification via flash chromatography (e.g., 25–30% EtOAc/hexane gradients) to isolate the product .
Q. Reaction Conditions Table
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | tert-butyl bromoacetate, NaOH, toluene | Quantitative | |
| 2 | Boc-protected intermediates, benzyloxyalkylation | 64–88% |
Q. How do the tert-butoxycarbonyl (Boc) and benzyloxy groups function in the synthesis?
Q. What purification techniques are recommended for this compound?
- Flash Chromatography : Effective for separating intermediates using gradients like EtOAc/hexane (25–30%) .
- Recrystallization : Used for solid intermediates (e.g., from CHCl₃/hexane) to achieve high purity (88–99%) .
- Spectroscopic Validation : Confirmation via / NMR and mass spectrometry to verify structural integrity .
Q. What safety precautions are necessary when handling this compound?
- Handling : Use in a fume hood with PPE (gloves, goggles). Avoid inhalation or skin contact due to uncharacterized toxicity .
- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of Boc groups .
- Waste Disposal : Follow local regulations for organic solvents and halogenated waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield?
- Catalyst Screening : Replace tetrabutylammonium bromide with phase-transfer catalysts like PEG-400 to enhance alkylation efficiency .
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .
- Temperature Control : Lower reaction temperatures (0–5°C) during sensitive steps (e.g., Boc deprotection) to minimize side products .
Q. Example Optimization Table
| Parameter | Standard Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Catalyst | TBAB | PEG-400 | +15% |
| Solvent | Toluene | DMF | +20% |
Q. How to resolve contradictions in NMR data during characterization?
Q. What are the stability profiles under varying pH and temperature?
Q. How do structural modifications (e.g., benzyloxy vs. methoxy) affect biological activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
